molecular formula C21H17FN2O4S2 B2713659 Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate CAS No. 477887-62-0

Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate

Cat. No.: B2713659
CAS No.: 477887-62-0
M. Wt: 444.5
InChI Key: ZUADWSZKQKJGGS-UHFFFAOYSA-N
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Description

Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiophene ring, a fluorobenzoyl group, and a sulfanylacetyl moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the sulfanylacetyl group through a nucleophilic substitution reaction. The final step involves the coupling of the fluorobenzoyl group via an amide bond formation.

    Thiophene-2-carboxylate Preparation: This step involves the esterification of thiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

    Sulfanylacetyl Group Introduction: The thiophene ester is then reacted with a sulfanylacetyl chloride in the presence of a base such as triethylamine to form the sulfanylacetyl derivative.

    Amide Bond Formation: Finally, the fluorobenzoyl group is introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(2-fluorobenzoyl)amino]benzoate: Similar in structure but lacks the thiophene and sulfanylacetyl groups.

    Methyl 3-[(4-fluorobenzoyl)amino]thiophene-2-carboxylate: Similar but without the sulfanylacetyl group.

Uniqueness

Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate is unique due to the combination of the thiophene ring, sulfanylacetyl group, and fluorobenzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S2/c1-28-21(27)19-16(10-11-29-19)23-18(25)12-30-17-5-3-2-4-15(17)24-20(26)13-6-8-14(22)9-7-13/h2-11H,12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUADWSZKQKJGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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